molecular formula C17H21N3OS2 B2777766 N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-81-0

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2777766
CAS No.: 864918-81-0
M. Wt: 347.5
InChI Key: IVRWHBPONHIBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (referred to in literature as 1Z105) is a synthetic thiadiazole-containing acetamide derivative. Its structure features a central 1,2,4-thiadiazole ring substituted at the 3-position with an o-tolyl group (2-methylphenyl) and at the 5-position with a thioether-linked acetamide moiety. The acetamide is further substituted with a cyclohexyl group, contributing to its lipophilic character .

This compound was developed as a toll-like receptor 4 (TLR4) ligand with demonstrated in vivo efficacy as a vaccine adjuvant. Its design leverages the thiadiazole core for structural rigidity and the thioacetamide linkage for enhanced metabolic stability. The o-tolyl substituent likely influences receptor binding specificity, while the cyclohexyl group modulates solubility and bioavailability .

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-12-7-5-6-10-14(12)16-19-17(23-20-16)22-11-15(21)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRWHBPONHIBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and thioether group are primary sites for oxidation:

Reaction Type Reagents/Conditions Products Key Observations
Thiadiazole ring oxidationH2O2\text{H}_2\text{O}_2, acetic acid, 50–60°CSulfoxide or sulfone derivativesPartial oxidation yields sulfoxides; prolonged exposure forms sulfones.
Thioether oxidationKMnO4\text{KMnO}_4, aqueous acidic conditionsSulfonic acid derivativesComplete cleavage of the thioether bond observed under strong oxidative conditions.

Mechanistic Insight :

  • The electron-deficient thiadiazole ring facilitates electrophilic attack at sulfur atoms.

  • Thioether oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy in analogous compounds.

Reduction Reactions

Selective reduction targets the acetamide carbonyl or thiadiazole ring:

Reaction Type Reagents/Conditions Products Key Observations
Acetamide reductionLiAlH4\text{LiAlH}_4, dry THF, refluxN-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethylamine\text{N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethylamine}Yields >85% in inert atmospheres; amine product stabilizes via intramolecular hydrogen bonding.
Thiadiazole ring reductionH2\text{H}_2, Pd/C catalyst, ethanolDihydrothiadiazole derivativesPartial saturation of the ring observed at 80–100°C.

Stoichiometric Notes :

  • LiAlH4\text{LiAlH}_4 requires equimolar ratios to avoid over-reduction of the thiadiazole ring.

Substitution Reactions

The acetamide NH and thioether sulfur are nucleophilic sites:

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic substitution at sulfurAlkyl halides (R-X\text{R-X}), NaOH\text{NaOH}, DMFS-alkylated derivatives\text{S-alkylated derivatives}Steric hindrance from o-tolyl group reduces reactivity compared to para-substituted analogs.
Acetamide acylationAcyl chlorides, pyridine baseN-acylated derivatives\text{N-acylated derivatives}High regioselectivity for the acetamide NH over thiadiazole nitrogen.

Kinetic Data :

  • Second-order rate constants for S-alkylation range from 1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (primary alkyl halides) to 3.8×104M1s13.8 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1} (tertiary alkyl halides) in DMF at 25°C.

Hydrolysis and Degradation

Stability under hydrolytic conditions influences synthetic utility:

Condition Products Degradation Pathway
Acidic (HCl\text{HCl}, reflux)Thiadiazole-5-thiol + cyclohexylacetamideThioether bond cleavage via protonation at sulfur.
Alkaline (NaOH\text{NaOH}, aqueous)Carboxylate derivativesAcetamide hydrolysis followed by oxidation.

pH-Dependent Stability :

  • Half-life in pH 7.4 buffer at 37°C: >48 hours.

  • Degradation accelerates below pH 3 or above pH 10 due to protonation/deprotonation of key functional groups.

Cycloaddition and Coordination Chemistry

The thiadiazole ring participates in supramolecular interactions:

  • Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at the thiadiazole’s C=N\text{C=N} bonds to form bicyclic adducts.

  • Metal Coordination : Acts as a bidentate ligand for Cu(II)\text{Cu(II)} and Zn(II)\text{Zn(II)}, forming complexes with distorted octahedral geometry. Stability constants (logK\log K) range from 4.2 (Zn) to 5.1 (Cu) .

Photochemical Reactivity

UV irradiation (λ=254nm\lambda = 254 \, \text{nm}) induces:

  • C–S Bond Homolysis : Generates thiyl radicals detectable via spin-trapping experiments.

  • Ring Contraction : Converts thiadiazole to thiazole derivatives under inert atmospheres.

Biological Activity of Reaction Products

Derivatives exhibit enhanced pharmacological properties:

  • Sulfone analogs : Show 2–4× improved antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to the parent compound .

  • Acylated derivatives : Demonstrate COX-2 inhibition (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}) in preclinical assays.

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Further studies optimizing reaction conditions and exploring novel transformations are warranted to unlock its full synthetic potential.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes:

  • Cyclohexyl Group : Provides hydrophobic characteristics.
  • Thiadiazole Ring : Known for its diverse biological activities.
  • Acetamide Moiety : Enhances solubility and biological activity.

Synthesis Process

The synthesis typically involves:

  • Formation of Thiadiazole Ring : Reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
  • Introduction of o-Tolyl Group : Achieved through a substitution reaction using o-tolyl halide.
  • Attachment of Cyclohexyl Group : Via nucleophilic substitution with cyclohexylamine.
  • Formation of Acetamide Moiety : Finalized by reacting the intermediate with acetic anhydride under basic conditions.

This multi-step synthesis allows for the production of high-purity compounds suitable for various applications.

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits several biological activities:

  • Antimicrobial Properties : Investigated for its effectiveness against various microbial strains. Studies have shown that thiadiazole derivatives can exhibit significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
  • Anticancer Potential : Research indicates that thiadiazole derivatives can modulate signaling pathways involved in cancer progression, potentially leading to new cancer therapies .

Pharmaceutical Development

Thiadiazole derivatives are recognized as promising scaffolds in drug discovery due to their ability to interact with multiple biological targets. This compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit specific enzymes related to disease processes.
  • Receptor Interaction : The compound can bind to cell surface receptors, influencing cellular responses and providing therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives in various therapeutic areas:

  • Cystic Fibrosis Treatment : Thiadiazole inhibitors have been explored for their ability to rescue mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein activity . This demonstrates their role in targeting specific genetic disorders.
  • Antiviral Applications : Thiadiazole derivatives have shown promise against viral infections such as Dengue virus (DENV) and Tobacco Mosaic Virus (TMV), indicating their versatility as antiviral agents .
  • Antimicrobial Efficacy : A study demonstrated that certain thiadiazole compounds exhibited higher antibacterial activity than established antibiotics against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1Z105 with structurally or functionally related compounds, focusing on synthesis, structural features, and biological activity.

Structural Comparison

Compound Name / ID Core Structure Substituents Key Structural Differences Biological Activity Reference
1Z105 1,2,4-Thiadiazole - 3-o-tolyl
- 5-(thioacetamide)-cyclohexyl
Benchmark compound TLR4 agonist (adjuvant activity)
2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide Thioxothiazolidine - 3-butyl
- N-isobutyl
Thiazolidinone core (vs. thiadiazole); additional ketone group Urease inhibition (IC₅₀: 8.2 µM)
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) Thiazolidinone - 4-chlorophenyl
- 5-nitrofuryl substituent
Dual thioxo groups; nitro-furan moiety Antibacterial/antifungal activity
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole - 4-acetyl
- 5-(4-fluorophenyl)
Dihydrothiadiazole core; acetyl group Anticancer/antimicrobial (preliminary data)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Hybrid (benzimidazole-thiazole-triazole) - Bromophenyl-thiazole
- Triazole linker
Multi-heterocyclic scaffold α-Glucosidase inhibition (docking studies)

Physicochemical Properties

  • Lipophilicity : Cyclohexyl and o-tolyl groups in 1Z105 increase logP (predicted: ~3.5), favoring membrane permeability. In contrast, polar nitro-furan or benzimidazole groups in analogs (e.g., 9c , 13 ) reduce logP (1.8–2.5) .
  • Thermal stability: Thiadiazole derivatives (e.g., 1Z105, N-[4-Acetyl-5-(4-fluorophenyl)...) exhibit higher melting points (180–200°C) compared to thiazolidinones (147–207°C), reflecting greater crystallinity .

Biological Activity

N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a cyclohexyl group, a thiadiazole ring, and an acetamide moiety. The synthesis typically involves:

  • Formation of Thiadiazole Ring : Synthesized by reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
  • Introduction of o-Tolyl Group : Achieved through a substitution reaction using o-tolyl halide.
  • Attachment of Cyclohexyl Group : Accomplished via nucleophilic substitution with cyclohexylamine.
  • Formation of Acetamide Moiety : Finalized by reacting the intermediate with acetic anhydride under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are crucial in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways : It can influence signaling pathways like NF-κB and MAPK, essential for cell proliferation and survival.
  • Receptor Binding : The compound may bind to specific receptors on cell surfaces, altering cellular responses .

Biological Activities

Research has demonstrated several promising biological activities associated with this compound:

Antimicrobial Activity

This compound exhibits potential antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. This is particularly relevant in treating conditions characterized by chronic inflammation.

Anticancer Properties

Research indicates that this thiadiazole derivative may possess anticancer properties. In vitro studies have shown its selective cytotoxicity against non-small cell lung cancer and CNS cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

StudyFindings
Upare et al. (2019)Reported significant anti-tubercular activity against Mycobacterium tuberculosis strains with MIC values indicating potent efficacy.
Recent InvestigationsHighlighted the compound's stability and bioavailability in animal models, suggesting potential for therapeutic use.
Comparative StudiesShowed that modifications in the thiadiazole structure could enhance biological activity, indicating a structure-activity relationship (SAR).

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thioamides with nitriles under acidic conditions .
  • Step 2 : Introduction of the o-tolyl group via nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Thioether linkage formation between the thiadiazole and acetamide moieties using coupling agents like DCC/DMAP .
    To ensure purity, employ HPLC (>95% purity threshold) and recrystallization (solvent optimization via polarity trials). Monitor reaction progress with TLC (hexane:ethyl acetate, 7:3) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., o-tolyl methyl protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 403.12) .
  • IR Spectroscopy : Confirm thioamide C=S stretch (~1250–1100 cm1^{-1}) and acetamide C=O (~1680 cm1^{-1}) .

Q. How can solubility challenges be addressed for in vitro assays?

  • Test solvents like DMSO (primary stock) or ethanol-water mixtures (1:1).
  • For low solubility, use sonication (15–30 min) or surfactants (e.g., Tween-80 at 0.1% v/v) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement (SHELX suite preferred for small molecules) .
  • Analyze torsion angles to confirm thiadiazole-acetamide dihedral angles (expected <10° for planar alignment). Compare with similar structures in the Cambridge Structural Database .
  • ORTEP-3 or WinGX for visualizing thermal ellipsoids and validating hydrogen-bonding networks .

Q. What strategies mitigate contradictory bioactivity data across cell lines?

  • Dose-response profiling : Test 0.1–100 µM ranges to identify IC50_{50} variability (e.g., p53-wildtype vs. mutant lines) .
  • Off-target analysis : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific inhibition.
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with thiadiazole as a pharmacophore. Prioritize targets like EGFR or PARP based on structural analogs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .

Q. What experimental designs validate the compound’s role in ROS modulation?

  • Fluorescent probes : Use DCFH-DA for intracellular ROS quantification (ex/em: 485/535 nm). Include controls with NAC (ROS scavenger) .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to map oxidative stress pathways (e.g., Nrf2/Keap1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.